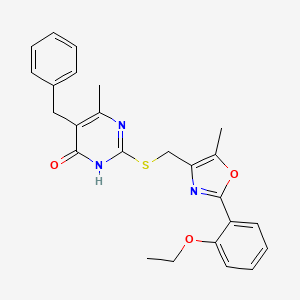

2-Chloro-1-(4-cyclopropylphenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-1-(4-cyclopropylphenyl)ethanone, also known as CX717, is a novel compound that has been developed as a cognitive enhancer. The compound has been shown to improve memory and cognitive function in animal models, and has potential applications in the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).

Scientific Research Applications

Enzymatic Synthesis for Drug Intermediates

2-Chloro-1-(4-cyclopropylphenyl)ethanone has been used in enzymatic processes to create chiral intermediates for drug synthesis. For example, Guo et al. (2017) developed a ketoreductase-based enzymatic process for the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a critical intermediate for Ticagrelor, which treats acute coronary syndromes. This process achieved near 100% conversion and was noted for its green and environmentally sound approach with high productivity (Guo et al., 2017).

Biotransformation in Antifungal Synthesis

Another application in the field of biotransformation is the synthesis of chiral intermediates for antifungal agents. Miao et al. (2019) isolated a bacterial strain capable of transforming 2-chloro-1-(2,4-dichlorophenyl) ethanone into (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of the antifungal agent Miconazole. This process achieved a yield of 83.2% with an enantiomeric excess of over 99.9% (Miao et al., 2019).

Fungicide and Agricultural Applications

In agricultural chemistry, derivatives of this compound have been synthesized for use as fungicides. Ji et al. (2017) described a method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate for the synthesis of prothioconazole, an agricultural fungicide. The process was noted for its high yield and suitability for industrial application (Ji et al., 2017).

Organic Synthesis and Characterization

Beyond pharmaceutical and agricultural applications, this compound has been used in the field of organic chemistry for the synthesis of various compounds. For instance, Fan et al. (1998) explored the cyclization reactions of sulfonyl group-containing heterocyclic compounds derived from this ketone, contributing to the development of new synthetic methodologies (Fan et al., 1998).

Safety and Hazards

The safety and hazards of a compound depend on its properties. For 1-(4-Cyclopropylphenyl)ethanone, it has been classified with the signal word “Warning” and hazard statements H302, H315, H319 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Mechanism of Action

Target of Action

It’s known that this compound is an important intermediate for synthesizing prothioconazole , a broad-spectrum triazole thioketone bactericide . Therefore, it’s reasonable to infer that the targets of this compound might be related to the biological targets of prothioconazole.

Mode of Action

As an intermediate in the synthesis of prothioconazole, it’s likely that its mode of action is related to the biochemical reactions involved in this process .

Biochemical Pathways

Given its role as an intermediate in the synthesis of prothioconazole, it’s plausible that it’s involved in the biochemical pathways related to the action of this bactericide .

Result of Action

As an intermediate in the synthesis of prothioconazole, its primary role is likely in the formation of this bactericide .

Action Environment

It’s known that this compound is synthesized under controlled conditions, including specific temperature and pressure , suggesting that these factors could potentially influence its action and stability.

properties

IUPAC Name |

2-chloro-1-(4-cyclopropylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-7-11(13)10-5-3-9(4-6-10)8-1-2-8/h3-6,8H,1-2,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZLIYBUMKUKKOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2416355.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![1-(4-methoxyphenyl)-5-oxo-N-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2416361.png)

![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B2416364.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2416368.png)

![3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2416369.png)